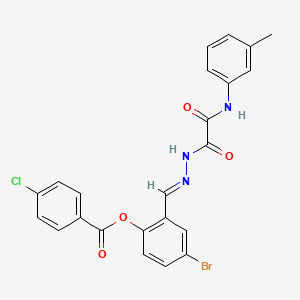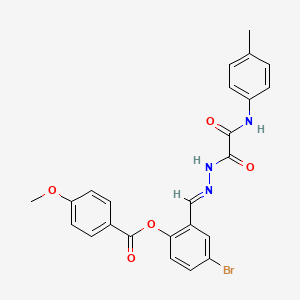![molecular formula C30H26N2O3S3 B12017428 Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609794-95-8](/img/structure/B12017428.png)
Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolopyrimidine class, characterized by a fused ring system that includes both thiazole and pyrimidine rings. The presence of benzylidene and methylthio groups further enhances its chemical reactivity and potential utility in synthetic chemistry and medicinal research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions A common synthetic route includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions The reaction often requires the use of catalysts, such as Lewis acids, to facilitate the formation of the fused ring system
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of robust catalysts and efficient purification methods, like chromatography and recrystallization, are crucial for obtaining the desired compound on an industrial scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for reduction.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound can serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating biological mechanisms at the molecular level.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may exhibit activity against certain biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and functional groups make it suitable for applications in material science and polymer chemistry.
Mécanisme D'action
The mechanism of action of Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzylidene and methylthio groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the biological context.
Comparaison Avec Des Composés Similaires
Thiazolopyrimidines: Compounds with similar fused ring systems but different substituents.
Benzylidene Derivatives: Compounds with benzylidene groups attached to various core structures.
Methylthio Substituted Compounds: Molecules featuring methylthio groups on aromatic rings.
Uniqueness: Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its specific combination of functional groups and fused ring system. This unique structure imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
609794-95-8 |
|---|---|
Formule moléculaire |
C30H26N2O3S3 |
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
benzyl (2E)-7-methyl-5-(4-methylsulfanylphenyl)-2-[(4-methylsulfanylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H26N2O3S3/c1-19-26(29(34)35-18-21-7-5-4-6-8-21)27(22-11-15-24(37-3)16-12-22)32-28(33)25(38-30(32)31-19)17-20-9-13-23(36-2)14-10-20/h4-17,27H,18H2,1-3H3/b25-17+ |
Clé InChI |
XNQIGCXJNUIWOU-KOEQRZSOSA-N |
SMILES isomérique |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)SC)/SC2=N1)C4=CC=C(C=C4)SC)C(=O)OCC5=CC=CC=C5 |
SMILES canonique |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)SC)SC2=N1)C4=CC=C(C=C4)SC)C(=O)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B12017345.png)


![[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12017365.png)



![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017392.png)

![N-(2-Ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide](/img/structure/B12017400.png)

![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12017416.png)


